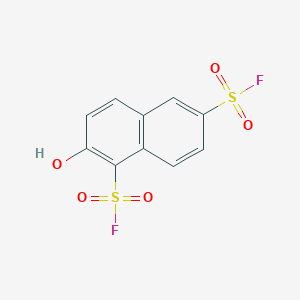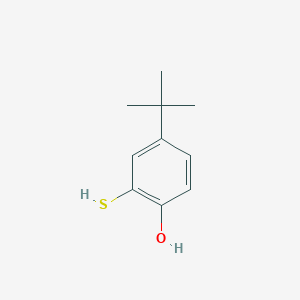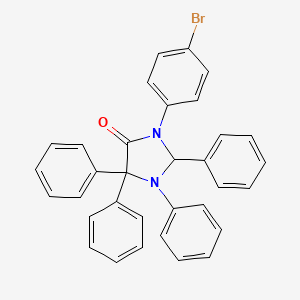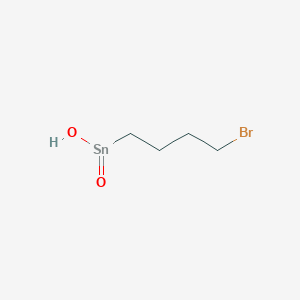
1-(2-Benzyl-3-phenylprop-1-en-1-yl)-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Benzyl-3-phenylprop-1-en-1-yl)-4-methoxybenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzyl group, a phenyl group, and a methoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Benzyl-3-phenylprop-1-en-1-yl)-4-methoxybenzene typically involves the following steps:
Starting Materials: Benzyl bromide, phenylacetylene, and 4-methoxybenzaldehyde.
Reaction Conditions: The reaction may involve a palladium-catalyzed coupling reaction, such as the Heck reaction, under inert atmosphere conditions.
Purification: The product is usually purified by column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Benzyl-3-phenylprop-1-en-1-yl)-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions with halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst under pressure.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Benzyl-3-phenylprop-1-en-1-yl)-4-methoxybenzene may have applications in various fields:
Chemistry: As a building block for more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Benzyl-3-phenylprop-1-en-1-yl)-4-methoxybenzene would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Benzyl-3-phenylprop-1-en-1-yl)benzene: Lacks the methoxy group.
1-(2-Benzyl-3-phenylprop-1-en-1-yl)-4-hydroxybenzene: Has a hydroxyl group instead of a methoxy group.
1-(2-Benzyl-3-phenylprop-1-en-1-yl)-4-chlorobenzene: Has a chlorine atom instead of a methoxy group.
Uniqueness
1-(2-Benzyl-3-phenylprop-1-en-1-yl)-4-methoxybenzene is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and affect the compound’s solubility and interaction with other molecules.
Eigenschaften
CAS-Nummer |
61022-48-8 |
|---|---|
Molekularformel |
C23H22O |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
1-(2-benzyl-3-phenylprop-1-enyl)-4-methoxybenzene |
InChI |
InChI=1S/C23H22O/c1-24-23-14-12-21(13-15-23)18-22(16-19-8-4-2-5-9-19)17-20-10-6-3-7-11-20/h2-15,18H,16-17H2,1H3 |
InChI-Schlüssel |
WFPLMXURODDNJR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C=C(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


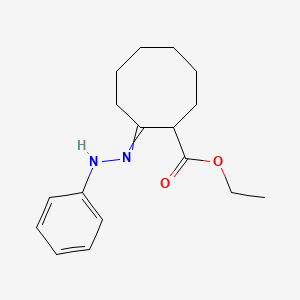

![4-[(4-Aminophenyl)methyl]-3-methylaniline](/img/structure/B14599413.png)
![6-Methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14599414.png)
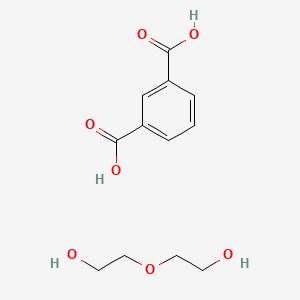
![Benzenamine, 2-[(4-methylphenyl)thio]-N-[(2-nitrophenyl)methylene]-](/img/structure/B14599431.png)
![4'-Pentyl[1,1'-biphenyl]-4-amine](/img/structure/B14599433.png)
![4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one](/img/structure/B14599439.png)
